3-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-4-(1H-tetrazol-1-yl)butanamide
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Overview
Description
3-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-4-(1H-tetrazol-1-yl)butanamide is a synthetic organic compound that belongs to the class of tetrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-4-(1H-tetrazol-1-yl)butanamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reactions: The tetrazole intermediate is then coupled with 4-chlorophenyl and 3,4-dimethoxybenzyl groups using suitable coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Final Amidation: The final step involves the amidation reaction to form the butanamide structure.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to the formation of amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or reduced tetrazole derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding: Investigated for its binding affinity to various biological receptors.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals.
Therapeutic Applications: Potential use in the treatment of diseases such as cancer, inflammation, and infections.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-4-(1H-tetrazol-1-yl)butanamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may act as an agonist or antagonist at various biological receptors, modulating their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-4-(1H-tetrazol-1-yl)butanamide: shares structural similarities with other tetrazole derivatives such as:
Uniqueness
Structural Features: The presence of both 4-chlorophenyl and 3,4-dimethoxybenzyl groups in the same molecule is unique and may contribute to its distinct biological activities.
Biological Activity: The combination of these structural features may result in unique interactions with molecular targets, leading to specific therapeutic effects.
Properties
Molecular Formula |
C20H22ClN5O3 |
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Molecular Weight |
415.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-4-(tetrazol-1-yl)butanamide |
InChI |
InChI=1S/C20H22ClN5O3/c1-28-18-8-3-14(9-19(18)29-2)11-22-20(27)10-16(12-26-13-23-24-25-26)15-4-6-17(21)7-5-15/h3-9,13,16H,10-12H2,1-2H3,(H,22,27) |
InChI Key |
ZMKKWBQEFRNNDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CC(CN2C=NN=N2)C3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
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